molecular formula C5H10BN3O4S B2419247 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid CAS No. 2377607-79-7

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid

Cat. No.: B2419247
CAS No.: 2377607-79-7
M. Wt: 219.02
InChI Key: VUCGKMPCSGUOBC-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid is a boronic acid derivative with the molecular formula C5H10BN3O4S. This compound is known for its unique structure, which includes a pyrazole ring substituted with a dimethylsulfamoyl group and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylsulfamoyl)pyrazole-3-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using palladium catalysts and specific ligands to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylsulfamoyl)pyrazole-3-boronic acid is unique due to its combination of a pyrazole ring and a dimethylsulfamoyl group, which provides distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

[2-(dimethylsulfamoyl)pyrazol-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BN3O4S/c1-8(2)14(12,13)9-5(6(10)11)3-4-7-9/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCGKMPCSGUOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1S(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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